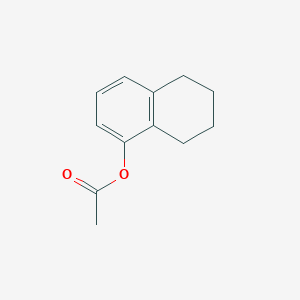
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride is a synthetic organic compound that belongs to the class of sulfonyl ketones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride typically involves multi-step organic reactions. One common approach might include:
Formation of the Sulfonyl Group: Reacting 4-methylbenzenesulfonyl chloride with an appropriate nucleophile.
Ketone Formation: Introducing the ketone functionality through Friedel-Crafts acylation or other suitable methods.
Dimethylamino Group Addition: Incorporating the dimethylamino group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone functionality.
Reduction: Reduction reactions could target the sulfonyl group or the ketone, potentially leading to alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one: Without the hydrochloride salt.
4-Methylphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents.
Dimethylamino ketones: Compounds with the dimethylamino group and ketone functionality but different aromatic rings.
Uniqueness
The uniqueness of 5-(Dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
58187-55-6 |
|---|---|
Molecular Formula |
C20H26ClNO3S |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-(dimethylamino)-1-(4-methylphenyl)sulfonyl-1-phenylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C20H25NO3S.ClH/c1-16-9-11-19(12-10-16)25(23,24)20(17-7-5-4-6-8-17)15-18(22)13-14-21(2)3;/h4-12,20H,13-15H2,1-3H3;1H |
InChI Key |
IPDFZYFLIAFTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)CCN(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



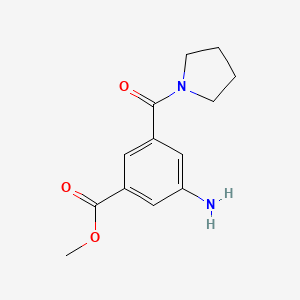
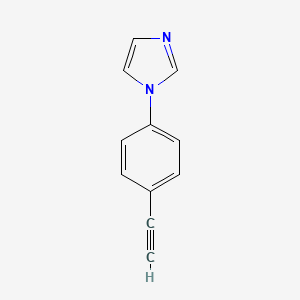
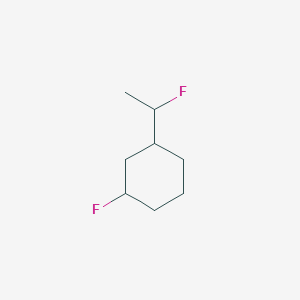
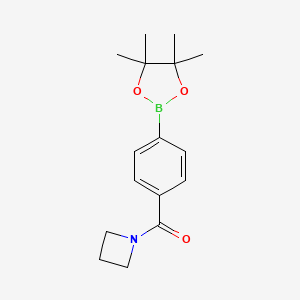
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
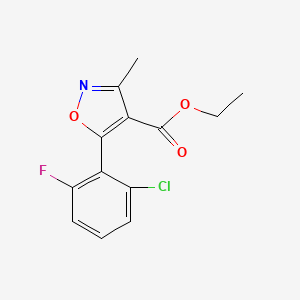
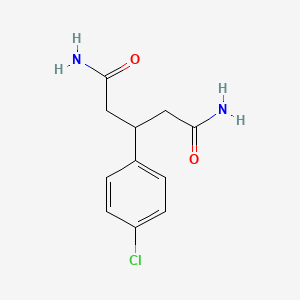
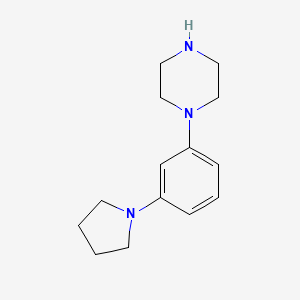
![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)

![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
